molecular formula C4H4ClNO3S2 B2511849 3-Methoxy-1,2-thiazole-5-sulfonyl chloride CAS No. 1934404-92-8

3-Methoxy-1,2-thiazole-5-sulfonyl chloride

Cat. No.: B2511849
CAS No.: 1934404-92-8
M. Wt: 213.65
InChI Key: NSPBFOPYGWNPOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1,2-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The thiazole ring also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1,2-thiazole-5-sulfonyl chloride is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonyl chlorides. The presence of the methoxy group at the 3-position enhances the compound's solubility and reactivity. The structural formula can be represented as follows:

C6H6ClN1O2S 3 Methoxy 1 2 thiazole 5 sulfonyl chloride \text{C}_6\text{H}_6\text{ClN}_1\text{O}_2\text{S}\quad \text{ 3 Methoxy 1 2 thiazole 5 sulfonyl chloride }

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole, including those with sulfonyl groups, show activity against various bacterial strains. For instance, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus3.125Moderate Inhibition
Escherichia coli6.250Weak Inhibition
Bacillus subtilis0.78Strong Inhibition

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Neuroprotective Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The potential neuroprotective effects were highlighted in a study focusing on acetylcholinesterase inhibition, which is relevant for Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. For this compound:

  • Methoxy Group : Enhances solubility and may influence electronic properties.
  • Sulfonyl Moiety : Contributes to the compound's reactivity and biological interactions.

Research has indicated that modifications at different positions on the thiazole ring can lead to variations in biological activities, emphasizing the importance of SAR in drug design.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound, against multiple bacterial strains. The results indicated effective inhibition against Staphylococcus aureus with an MIC of 3.125 µg/mL.
  • Neuroprotective Studies : In a molecular docking study aimed at understanding the interaction of thiazole derivatives with acetylcholinesterase, this compound showed promising binding affinity, suggesting potential use in Alzheimer's therapy.

Properties

IUPAC Name

3-methoxy-1,2-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPBFOPYGWNPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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